molecular formula C6H10ClN3O2 B2375522 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1955530-56-9

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2375522
CAS No.: 1955530-56-9
M. Wt: 191.62
InChI Key: XOYSWIQKQZSIFY-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride (CAS 1955530-56-9) is an organic compound of interest in life science research and chemical synthesis. With a molecular formula of C6H10ClN3O2 and a molecular weight of 191.62 g/mol, this chemical is typically supplied as a powder and should be stored at room temperature . Its structure incorporates both an imidazole ring, a key scaffold in medicinal chemistry, and a carboxylic acid group, which can serve as a metal-binding pharmacophore . This combination makes it a valuable precursor or building block for the development of novel bioactive molecules. Research into similar imidazole-4-carboxylic acid derivatives has highlighted their potential as inhibitors for metallo-β-lactamases (MBLs), which are enzymes conferring antibiotic resistance in bacteria . The reactive functional groups on this molecule allow for further chemical modifications, facilitating the creation of compounds for structure-activity relationship (SAR) studies and the exploration of new therapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-aminoethyl)imidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c7-1-2-9-3-5(6(10)11)8-4-9;/h3-4H,1-2,7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYSWIQKQZSIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Ethyl Ester Derivatives

A widely reported method involves the hydrolysis of 1-(2-aminoethyl)-1H-imidazole-4-carboxylate esters. For example, CN105693619A describes a three-step process starting from acetyl glycine ethyl ester:

  • Cyclization : Reaction with Sodium ethylate and Ethyl formate in methyl acetate yields 2-sulfydryl-4-imidazole-ethyl formate.
  • Oxidative Desulfurization : Using an inorganic salt composite catalyst (e.g., BaSO₄/Fe(NO₃)₃) in toluene at 60–75°C converts the intermediate to 1H-imidazole-4-ethyl formate.
  • Hydrolysis : Treatment with 1–2% potassium hydroxide at 25–30°C, followed by acidification with H₂SO₄, affords the carboxylic acid, which is isolated as the hydrochloride salt.

Key Data:

Step Reagents/Conditions Yield Purity (HPLC)
1 NaOEt, Ethyl formate, 30°C 92.5% 95%
3 KOH (1–2%), H₂SO₄ 89% 98%

Direct Alkylation of Imidazole Carboxylic Acids

EP2397470A1 discloses a route starting from 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid dihydrochloride. Heating this precursor in N-methylpyrrolidone (NMP) at 195–203°C induces decarboxylation and cyclization, yielding Midazolam precursors. The hydrochloride salt is obtained via acid hydrolysis (HCl) and recrystallization from isopropyl acetate.

Reaction Conditions:

  • Temperature: 195–203°C
  • Solvent: NMP
  • Isomer Purity: 89% Midazolam, 3% Isomidazolam

Optimization of Reaction Conditions

Catalyst Selection

The use of composite catalysts (e.g., BaSO₄/Fe(NO₃)₃) enhances reaction rates and reduces byproducts. In CN105693619A , this catalyst improved yields from 70% to 92.5% compared to single-metal systems.

Solvent Effects

Polar aprotic solvents like NMP or DMF stabilize intermediates during decarboxylation, while toluene minimizes side reactions during desulfurization.

Temperature Control

Lower temperatures (25–30°C) during hydrolysis prevent racemization, whereas high temperatures (195–203°C) are critical for efficient cyclization.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (CD₃OD) : δ 2.52 (s, 3H), 4.27–4.41 (m, 2H), 7.22–8.1 (m, 7H).
  • ESI-MS : m/z 191.06 [M+H]⁺.
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Physicochemical Properties

Property Value Source
Molecular Weight 228.07 g/mol
Melting Point 217°C (decomposes)
Solubility Water (>50 mg/mL), DMSO

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to Midazolam, a short-acting benzodiazepine. In EP2397470A1 , it undergoes thermal decarboxylation in NMP to form Midazolam with <3% isomer impurity. The hydrochloride salt’s stability facilitates storage and handling in API manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Various imidazole derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
1-(2-Aminoethyl)-1H-imidazole-4-carboxylic acid HCl (1955530-56-9) C₆H₁₀ClN₃O₂ 191.62 -NH₂CH₂CH₂- at 1-position Primary amine enhances hydrophilicity
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid (445302-22-7) C₁₀H₇ClN₂O₂ 222.63 4-Chlorophenyl at 1-position Aromatic group increases lipophilicity
1-(3-Chlorophenyl)-1H-imidazole-4-carboxylic acid HCl (1422385-98-5) C₁₀H₈Cl₂N₂O₂ 259.09 3-Chlorophenyl at 1-position Meta-substitution may alter binding affinity
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid HCl (74226-22-5) C₁₂H₁₃ClN₂O₃ 268.70 Ethoxy-linked benzoic acid Extended linker for potential receptor interactions
2-Ethyl-1H-imidazole-4-carboxylic acid HCl (CID 578816) C₆H₈ClN₂O₂ 178.60 Ethyl group at 2-position Steric hindrance affects molecular packing

Research Findings and Limitations

  • Biological Activity Gaps : Direct studies on the target compound’s bioactivity are absent in the provided evidence. Comparisons rely on structural analogs, such as SK&F96365’s calcium channel blockade .
  • Solubility and Stability Data: Limited experimental data on solubility (e.g., aqueous vs. organic) and stability (e.g., pH sensitivity) hinder precise comparisons.
  • Synthetic Challenges: The aminoethyl group may complicate purification due to its basicity, whereas chlorophenyl derivatives are more straightforward to crystallize .

Biological Activity

1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid hydrochloride, commonly referred to as a synthetic organic compound, possesses a unique structure characterized by an imidazole ring, an aminoethyl side chain, and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C5_5H9_9ClN4_4O2_2
  • Molecular Weight : Approximately 178.61 g/mol
  • Solubility : Enhanced solubility due to hydrochloride form

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds with receptor proteins, modulating their function and affecting several biochemical pathways.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of pathogens.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Anti-inflammatory Effects : Potentially modulates inflammatory responses through various signaling pathways.

Antimicrobial Activity

In studies evaluating the antimicrobial efficacy of this compound, it was found to possess notable activity against several bacterial strains. For instance, the compound demonstrated an MIC (Minimum Inhibitory Concentration) ranging from 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Interaction Studies

A detailed investigation into the interaction of this compound with enzymes revealed that it can inhibit the activity of certain metalloproteins. For example, in vitro assays indicated that at concentrations of 100 µM, the compound significantly inhibited the enzyme activity of carbonic anhydrase, suggesting its potential use in therapeutic applications targeting enzyme-related disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
1H-Imidazole-4-carboxylic acidContains a carboxylic acid groupLacks aminoethyl side chain
2-AminoethylimidazoleSimilar imidazole structureDoes not contain a carboxylic acid group
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acidMethyl substitution on imidazole ringDifferent substitution pattern affecting activity

The presence of both an aminoethyl side chain and a carboxylic acid group enhances the biological activity and solubility characteristics compared to its analogs.

Applications in Medicine and Research

The potential applications of this compound extend into various fields:

  • Medicinal Chemistry : Explored for therapeutic potential against infectious diseases and cancer.
  • Biochemical Probes : Investigated as a biochemical probe or enzyme inhibitor in research settings.
  • Catalyst Development : Utilized in chemical reactions as a catalyst due to its reactive functional groups .

Q & A

Q. Table 1: Key Physical-Chemical Properties

PropertyValue/MethodReference
Molecular Weight176.6 g/mol (C₆H₉ClN₂O₂)
Solubility>10 mg/mL in water (25°C)
pKa (Carboxylic Acid)~2.5 (calculated via ChemAxon)

Q. Table 2: Hazard and Safety Data

ParameterDescriptionReference
GHS Hazard StatementsH315 (skin irritation), H319 (eye irritation)
Storage RecommendationsRoom temperature, inert atmosphere

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